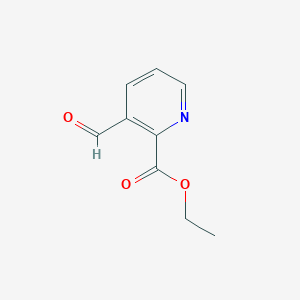

Ethyl 3-formylpyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

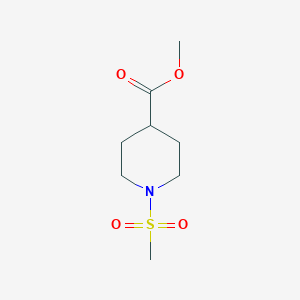

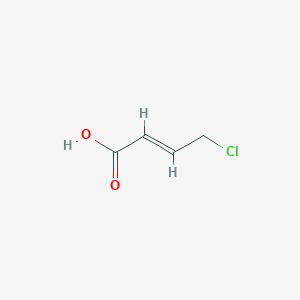

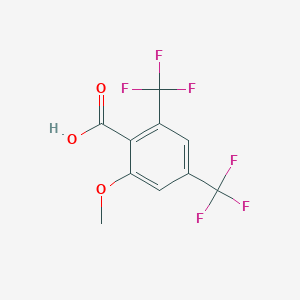

Ethyl 3-formylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H9NO3 . It is a derivative of pyridine, which is a six-membered heterocyclic compound containing one nitrogen atom .

Synthesis Analysis

The synthesis of Ethyl 3-formylpyridine-2-carboxylate and similar compounds has been reported in several studies. For instance, a study reported the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via the proposed ring cleavage reaction of N-phenylsulfonyl 3-formyl 7-azaindole . Another study reported the synthesis of pyrimidine derivatives from ethyl acetoacetate .Molecular Structure Analysis

The molecular structure of Ethyl 3-formylpyridine-2-carboxylate is characterized by a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOEt), which are attached to the pyridine ring .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis The compound has been used in organic synthesis, showcasing its versatility. For instance, it acted as a dipole in annulation reactions with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines. These reactions underscore the compound's role in facilitating complex organic transformations, leading to products with significant regioselectivity and yield (Zhu et al., 2003).

Novel Pyrimidine Derivatives Another application involves its reaction under microwave irradiation to yield novel pyrimido[1,2-a]pyrimidines, indicating its utility in the synthesis of heterocyclic compounds with potential pharmaceutical relevance. The structures of these products were confirmed through spectral data and X-ray analysis, suggesting the efficiency of using this compound in solvent-free conditions for synthesizing complex heterocycles (Eynde et al., 2001).

Development of Pyrido and Imidazo Derivatives Furthermore, ethyl 3-formylpyridine-2-carboxylate derivatives have been utilized to obtain pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. This demonstrates the compound's contribution to the expansion of the chemical space in heterocyclic chemistry, providing new scaffolds for further pharmaceutical exploration (Arrault et al., 2002).

Multi-Component Condensation Reactions In addition to the above applications, ethyl 3-formylindole-2-carboxylate, a related derivative, was used in Ugi four-component condensation reactions to synthesize novel dipeptides with indolyl moieties. This highlights the flexibility of ethyl 3-formylpyridine-2-carboxylate derivatives in participating in complex multi-component reactions, leading to compounds with potential biological activity (Shiri et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-formylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBURRVCCJZEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576135 |

Source

|

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-formylpyridine-2-carboxylate | |

CAS RN |

159755-62-1 |

Source

|

| Record name | Ethyl 3-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.